molecular formula C15H14N2O3S2 B2885172 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034611-92-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2885172
CAS No.: 2034611-92-0
M. Wt: 334.41
InChI Key: TXEJIHNQSCJEIP-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2,5-dione (succinimide) core linked via an acetamide bridge to a bis-thiophene methyl group. Its synthesis likely involves thioacylation or alkylation strategies, as seen in analogous compounds ().

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-12(8-17-13(19)3-4-14(17)20)16-15(10-5-7-21-9-10)11-2-1-6-22-11/h1-2,5-7,9,15H,3-4,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJIHNQSCJEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common approach is to react succinic anhydride with an appropriate amine to form the 2,5-dioxopyrrolidin-1-yl group. Subsequently, this intermediate can be coupled with thiophene derivatives through acylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene groups can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyrrolidinone ring can be reduced to a pyrrolidine derivative.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable bases, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Pyrrolidine derivatives.

  • Substitution: : Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its thiophene groups can interact with biological targets, making it useful in drug discovery.

Medicine

The potential medicinal applications of this compound include its use as an anticonvulsant or anti-inflammatory agent. Its ability to modulate biological pathways can be harnessed to develop new therapeutic drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. The thiophene groups can bind to enzymes or receptors, modulating their activity. The acetamide group may interact with nucleophiles in biological systems, leading to the inhibition or activation of certain pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties
Compound Name Key Structural Features Molecular Weight Key Physicochemical Properties
Target Compound Succinimide, bis-thiophene methyl, acetamide ~400–450* Moderate hydrophobicity (thiophenes)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine, thioacetamide, styryl groups Not reported Higher polarity (cyano, pyridine)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide () Cyclopenta-thiophene, sulfamoyl, pyrimidine ~500–550* Enhanced solubility (sulfamoyl)
2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}acetamide () Naphthyridinone, difluorophenyl, piperidine 718.80 High molecular weight, lipophilic
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide () Benzo[d]thiazole, pyridine methyl, succinimide 424.5 Moderate solubility (methoxy, pyridine)

*Estimated based on structural analogs.

Key Observations :

  • Compared to ’s naphthyridinone derivative, the target has a lower molecular weight, which may improve bioavailability.
  • The succinimide core in the target and ’s compound contrasts with thiazolidinone () or pyrimidinone () systems, influencing hydrogen-bonding capacity and metabolic pathways.
Key Differentiators

Dual Thiophene Moieties : The bis-thiophene group in the target compound may improve binding to aromatic-rich enzyme pockets compared to single-heterocycle analogs.

Succinimide vs. Thiazolidinone: The cyclic amide in the target offers rigidity and metabolic stability over ’s thiazolidinone, which is prone to ring-opening reactions.

Synthetic Flexibility : Unlike ’s thiopyrimidine alkylation, the target’s synthesis avoids sulfur incorporation, simplifying purification.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic molecule that incorporates both a pyrrolidine and thiophene moiety. This combination suggests potential biological activities, particularly in pharmacology. The pyrrolidine ring is known for its role in various biological systems, while thiophene derivatives have been associated with numerous therapeutic effects including anti-inflammatory, antibacterial, and anticancer properties.

Structure and Properties

The structure of the compound can be broken down into key functional groups:

  • Pyrrolidine Ring : The 2,5-dioxopyrrolidin-1-yl group may facilitate interactions with biological targets due to its ability to form hydrogen bonds.
  • Thiophene Moieties : The presence of thiophenes (specifically thiophen-2-yl and thiophen-3-yl) is significant as these groups are often linked to various pharmacological activities.

Table 1: Structural Components of the Compound

ComponentDescription
Pyrrolidine2,5-dioxopyrrolidin-1-yl
ThiopheneThiophen-2-yl and Thiophen-3-yl
AcetamideN-(thiophen-2-yl(thiophen-3-yl)methyl)

Antimicrobial Activity

Research indicates that thiophene derivatives, similar to the compound , exhibit significant antimicrobial properties. A study highlighted that various thiophene compounds showed promising results against a range of bacterial strains, suggesting that the incorporation of thiophene into new compounds could enhance their antimicrobial efficacy .

Anti-inflammatory Effects

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to inhibit key inflammatory pathways by blocking enzymes such as COX and LOX. In vitro studies indicated that certain thiophene derivatives reduced pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines .

Anticancer Potential

The potential anticancer properties of thiophene-based compounds have been explored through various in vitro assays. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Anti-inflammatory Study : A study on a related compound demonstrated a reduction in inflammation markers in animal models at doses as low as 20 mg/kg. The mechanism involved blocking mast cell degranulation and inhibiting the enzyme 5-lipoxygenase (5-LOX) .
  • Antimicrobial Efficacy : Another investigation reported that a series of thiophene derivatives exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance their antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituents on Thiophene Rings : Different substitutions can significantly alter the pharmacological profile.
  • Pyrrolidine Modifications : Variations in the pyrrolidine structure may enhance binding affinity to biological targets.

Table 2: Summary of Biological Activities of Thiophene Derivatives

Activity TypeExample Findings
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatoryReduced TNF-α levels in macrophage assays
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, and how can purity be ensured?

  • Methodology : The synthesis involves multi-step pathways, including cyclization of thiophene derivatives and functional group modifications. Key steps include coupling the pyrrolidinone moiety to the thiophene-methylacetamide backbone under controlled conditions (e.g., using DMF as a solvent and sodium hydride as a catalyst). Temperature control (60–80°C) and reaction time (12–24 hours) are critical to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/acetone mixtures) are standard. Purity is verified via HPLC (>95%) and melting point analysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify thiophene protons (δ 6.8–7.5 ppm), pyrrolidinone carbonyls (δ 170–175 ppm), and acetamide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 389.1) .
    • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity studies .

Q. What are the compound’s key structural features influencing reactivity?

  • The 2,5-dioxopyrrolidinone ring is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). The thiophene-methyl group enhances π-π stacking in biological targets, while the acetamide bridge provides conformational flexibility .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in thiophene functionalization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 4 hours) .
  • By-Product Mitigation : TLC monitoring and quenching excess reagents (e.g., NaHCO3_3 washes) minimize impurities .

Q. What mechanisms underlie its potential biological activity, and how can they be validated?

  • Hypothesized Targets : The compound may inhibit enzymes (e.g., kinases) via binding to ATP pockets through thiophene-pyrrolidinone interactions. Molecular docking studies (using AutoDock Vina) predict binding affinities (ΔG < -8 kcal/mol) .
  • Validation :

  • Biochemical Assays : Measure IC50_{50} values against purified enzymes (e.g., EGFR kinase) .
  • Cellular Models : MTT assays on cancer cell lines (e.g., MCF-7, Jurkat) assess cytotoxicity (dose range: 1–100 µM) .

Q. How should researchers address contradictory data in biological activity studies?

  • Case Example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., serum concentration in cell media).
  • Resolution :

  • Standardized Protocols : Use consistent cell lines (ATCC-validated) and control compounds (e.g., doxorubicin) .
  • Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT results .

Q. What strategies are effective for derivatizing this compound to enhance solubility or potency?

  • Derivatization Sites :

  • Pyrrolidinone Ring : Introduce hydrophilic groups (e.g., -OH, -COOH) at the N-position.
  • Thiophene Moieties : Halogenation (F, Cl) or sulfonation improves membrane permeability .
    • Evaluation : LogP measurements (HPLC) and parallel artificial membrane permeability assays (PAMPA) quantify changes .

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